3-Benzylsulfanylpyridine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-benzylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
ULHJZHDUNVTREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 3 Benzylsulfanylpyridine 4 Carboxylic Acid
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-benzylsulfanylpyridine-4-carboxylic acid involves the disconnection of the benzyl (B1604629) C-S bond. This bond can be formed through two primary pathways, each pointing to a different set of key precursors.
Pathway A: Nucleophilic Aromatic Substitution
This pathway involves the disconnection of the pyridine-sulfur bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This leads to a 3-halopyridine-4-carboxylic acid and benzyl mercaptan as the primary precursors. The halogen at the 3-position, typically chlorine or bromine, acts as a leaving group, which is displaced by the sulfur nucleophile of benzyl mercaptan. The carboxylic acid at the 4-position, being an electron-withdrawing group, facilitates this substitution by activating the pyridine (B92270) ring towards nucleophilic attack.
Pathway B: S-Alkylation
Alternatively, the disconnection can be made at the sulfur-benzyl bond. This suggests an S-alkylation reaction, where the key precursors are 3-mercaptopyridine-4-carboxylic acid and a benzyl halide (e.g., benzyl bromide or benzyl chloride). In this scenario, the sulfur atom of the mercaptopyridine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
The choice between these two pathways often depends on the commercial availability and stability of the precursors. 3-Halopyridine-4-carboxylic acids, such as 3-bromoisonicotinic acid, are often readily available, making Pathway A a common choice.
Direct Synthesis Approaches
The direct synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a 3-halopyridine-4-carboxylic acid with benzyl mercaptan.
Optimization of Reaction Conditions and Reagent Selection
The success of the synthesis hinges on the careful optimization of reaction conditions. A typical procedure involves the reaction of a 3-halopyridine-4-carboxylic acid with benzyl mercaptan in the presence of a base and a suitable solvent.
| Parameter | Typical Conditions | Rationale |
| Halogen | Br > Cl | The C-Br bond is generally more reactive than the C-Cl bond in SNAr reactions on pyridine rings. |
| Base | K₂CO₃, NaH, Et₃N | To deprotonate the thiol, generating the more nucleophilic thiolate anion. |
| Solvent | DMF, DMSO, DMAc | Aprotic polar solvents are effective in solvating the ions and facilitating the SNAr reaction. |
| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | The reaction rate can be increased with heating, but this may also lead to side reactions. |
This table presents a generalized overview of reaction conditions based on analogous nucleophilic aromatic substitution reactions involving heteroaryl halides and thiols.
Stereoselective and Regioselective Synthesis
Regioselectivity: The regioselectivity of the synthesis is primarily determined by the starting materials. By using a 3-halopyridine-4-carboxylic acid, the benzylsulfanyl group is selectively introduced at the 3-position of the pyridine ring. The inherent reactivity of the substituted pyridine dictates the position of the incoming nucleophile.
Stereoselectivity: The sulfur atom in the final product is achiral, and there are no stereocenters generated in the common synthetic routes. Therefore, stereoselective synthesis is not a relevant consideration for the preparation of this compound itself.
Investigation of Reaction Mechanisms for Key Steps
The key mechanistic step in the primary synthetic route is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: The nucleophilic benzyl thiolate anion attacks the electron-deficient carbon atom at the 3-position of the pyridine ring, which bears the halogen leaving group. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the second step through the elimination of the halide ion (e.g., Br⁻ or Cl⁻) from the Meisenheimer complex. This step is typically fast and irreversible, driving the reaction to completion.
Diversification and Derivatization Strategies of the this compound Scaffold
Modification of the Benzyl Moiety
The benzyl group of this compound offers a site for further chemical modification, allowing for the synthesis of a library of related compounds. These modifications typically involve electrophilic aromatic substitution reactions on the benzene (B151609) ring of the benzyl moiety.
The sulfide (B99878) linkage (-S-) is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. This directing effect is due to the ability of the sulfur atom to stabilize the carbocation intermediate through resonance.
| Reaction | Reagents | Expected Products |
| Nitration | HNO₃, H₂SO₄ | A mixture of ortho- and para-nitrobenzyl derivatives. |
| Halogenation | Br₂, FeBr₃ | A mixture of ortho- and para-bromobenzyl derivatives. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | A mixture of ortho- and para-acylbenzyl derivatives. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | A mixture of ortho- and para-alkylbenzyl derivatives. (Note: Prone to polyalkylation and rearrangements). |
This table provides examples of potential electrophilic aromatic substitution reactions on the benzyl moiety based on the known reactivity of benzyl thioethers.
The specific reaction conditions for these transformations would need to be carefully optimized to achieve the desired products in good yields and to avoid potential side reactions, such as oxidation of the sulfur atom.
Modification of the Pyridine Ring System
The pyridine ring, being electron-deficient, presents a unique challenge and opportunity for synthetic modification. Its reactivity towards electrophilic substitution is significantly lower than that of benzene, and any transformation must account for the directing effects of the existing substituents: the benzylsulfanyl group at the C-3 position and the carboxylic acid at the C-4 position.
Electrophilic Aromatic Substitution:
The pyridine nitrogen deactivates the ring towards electrophilic attack. Generally, electrophilic substitution on an unsubstituted pyridine ring occurs at the 3-position under harsh conditions. quora.comquimicaorganica.org However, in this compound, the outcome of such reactions is governed by the cumulative directing effects of the substituents. The carboxylic acid group is a deactivating meta-director, while the benzylsulfanyl group is generally considered an ortho-, para-director. The positions available for substitution are C-2, C-5, and C-6. The interplay between the deactivating nature of the ring and the directing effects of the two groups dictates the regioselectivity of reactions like nitration, halogenation, and sulfonation. These reactions typically require forcing conditions, such as fuming sulfuric acid for sulfonation or a mixture of nitric and sulfuric acid for nitration. quimicaorganica.orgyoutube.com
N-Oxide Formation:
A pivotal strategy to modulate the reactivity and regioselectivity of the pyridine ring is through the formation of a pyridine N-oxide. quimicaorganica.org The oxidation of the ring nitrogen to an N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
| Reaction Type | Key Strategy | Typical Reagents | Notes |
|---|---|---|---|
| Electrophilic Substitution | Direct functionalization of the pyridine ring. | HNO₃/H₂SO₄ (Nitration), SO₃/H₂SO₄ (Sulfonation), Br₂/FeBr₃ (Bromination) | Requires harsh conditions; regioselectivity is controlled by existing substituents. quimicaorganica.orgyoutube.com |
| N-Oxidation | Activation of the pyridine ring for substitution. | H₂O₂, m-CPBA | Alters electronic properties of the ring, enabling subsequent reactions. Can be reversed. quimicaorganica.orgresearchgate.net |
| Post-Oxidation Substitution | Functionalization of the activated N-oxide intermediate. | Various electrophiles | The N-oxide group activates the ring, facilitating substitution. quimicaorganica.org |
| N-Oxide Reduction | Restoration of the pyridine ring. | PCl₃, H₂/Pd | Final step after substitution on the N-oxide ring. quimicaorganica.org |
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position is a versatile handle for a wide array of chemical transformations, primarily through nucleophilic acyl substitution. uomustansiriyah.edu.iq These reactions allow for the synthesis of esters, amides, and other derivatives, significantly expanding the chemical space around the core molecule.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is reversible, and conditions are often optimized to drive it towards the ester product, for instance, by removing water as it is formed.
Amide Formation: The synthesis of amides from this compound requires coupling the carboxylic acid with a primary or secondary amine. The direct reaction is often inefficient because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. libretexts.org
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-3-(benzylsulfanyl)pyridine. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the acid to the alcohol. libretexts.org Borane (BH₃) complexes are also effective and can offer greater selectivity in the presence of other reducible functional groups.
Conversion to Acid Chloride: For subsequent reactions, the carboxylic acid can be converted into a more reactive acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. libretexts.orgvanderbilt.edu The resulting 3-(benzylsulfanyl)pyridine-4-carbonyl chloride is a highly versatile intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid.
| Derivative Type | Reaction | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Ester | Fischer Esterification | R-OH, H₂SO₄ (cat.) | -COOR |
| Amide | Amide Coupling | R₂NH, DCC | -CONR₂ |
| Primary Alcohol | Reduction | LiAlH₄ or BH₃ THF | -CH₂OH |
| Acid Chloride | Halogenation | SOCl₂ or (COCl)₂ | -COCl |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Benzylsulfanylpyridine 4 Carboxylic Acid and Its Derivatives
Conformational Analysis and Stereochemical Assignments
A key conformational feature of any carboxylic acid is the orientation around the C-O single bond of the carboxyl group, leading to syn and anti conformers. In the gas phase, the syn-periplanar conformation, where the acidic proton is oriented toward the carbonyl oxygen, is generally favored due to the formation of a stabilizing intramolecular hydrogen bond. However, in solution, particularly in protic solvents, the energy barrier between the conformers is lowered, and the anti-periplanar conformation may be significantly populated as intermolecular hydrogen bonding with the solvent competes with and can supersede the intramolecular interaction.
Computational modeling studies on related pyridine (B92270) carboxylic acid derivatives suggest that the bulky benzylsulfanyl group at the 3-position likely influences the rotational preference of the adjacent carboxylic acid at the 4-position to minimize steric clash. nih.gov The molecule itself is achiral and does not possess stereocenters, thus precluding the need for stereochemical assignments such as R/S notation. The definitive solid-state conformation can only be determined by X-ray crystallography.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides invaluable information about the functional groups and bonding within a molecule. For 3-Benzylsulfanylpyridine-4-carboxylic acid, the spectra are expected to show a combination of characteristic bands corresponding to its constituent parts.
Key expected vibrational frequencies are detailed below:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid (Dimer) | 2500-3300 | Broad, Strong |
| C-H Stretch | Aromatic (Pyridine, Benzene) | 3000-3100 | Medium, Sharp |
| C-H Stretch | Aliphatic (Methylene, -CH₂-) | 2850-2960 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1700-1730 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Rings | 1450-1610 | Medium to Strong (Multiple Bands) |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1440 | Medium to Strong |
| O-H Wag | Carboxylic Acid (Dimer) | ~920 | Broad, Medium |
| C-S Stretch | Thioether | 650-750 | Weak to Medium |
The most diagnostic feature in the IR spectrum would be the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids in the condensed phase. This would be accompanied by a strong, sharp carbonyl (C=O) absorption near 1710 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S stretching mode, which are often weak in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Dynamics
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for this compound would provide a unique fingerprint of its structure.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| COOH | 12.0 - 13.5 | Broad Singlet | - |
| H-6 (Pyridine) | ~8.8 | Doublet | Small J (~5 Hz) |
| H-2 (Pyridine) | ~8.6 | Singlet | - |
| H-5 (Pyridine) | ~7.6 | Doublet | Small J (~5 Hz) |
| Phenyl (o, m, p) | 7.2 - 7.4 | Multiplet | - |
| Methylene (B1212753) (-S-CH₂-) | ~4.3 | Singlet | - |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 168 - 172 |
| C-2 (Pyridine) | ~152 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~145 |
| C-Phenyl (ipso, attached to CH₂) | ~137 |
| C-3 (Pyridine) | ~135 |
| C-Phenyl (o, m, p) | 127 - 130 |
| C-5 (Pyridine) | ~125 |
| Methylene (-S-CH₂-) | 35 - 40 |
The acidic proton of the carboxylic acid is expected to appear as a very deshielded and broad singlet. The three protons on the pyridine ring would appear as distinct signals in the aromatic region, with their specific shifts and coupling patterns confirming the substitution pattern. The benzyl (B1604629) group would show a multiplet for the five phenyl protons and a characteristic singlet for the two methylene protons adjacent to the sulfur atom.
Mass Spectrometric Fragmentation Pathways and Isotopic Signatures
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (Molecular Formula: C₁₃H₁₁NO₂S, Molecular Weight: 259.30 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 259.
The fragmentation of the molecule is expected to proceed through several predictable pathways driven by the stability of the resulting ions and neutral losses.
Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the S-CH₂ bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This fragment is often the base peak in the spectrum of benzyl-containing compounds.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion would lead to a fragment at m/z 215 .
Loss of Carboxyl Radical: Cleavage of the C-C bond between the pyridine ring and the carboxyl group would result in the loss of a •COOH radical (45 Da), producing an ion at m/z 214 .
Cleavage of C-S Bond: Fission of the bond between the pyridine ring and the sulfur atom could lead to fragments corresponding to the benzylsulfanyl radical and a pyridyl-carboxylic acid cation.
The presence of sulfur would also introduce a characteristic isotopic signature. The natural abundance of the ³⁴S isotope (~4.2%) would result in an (M+2)⁺˙ peak at m/z 261 with an intensity of approximately 4.2% relative to the molecular ion peak at m/z 259.
Table of Expected Mass Spectrometric Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 259 | [C₁₃H₁₁NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 215 | [C₁₂H₁₁NS]⁺˙ | M⁺˙ - CO₂ |
| 214 | [C₁₂H₁₀NS]⁺ | M⁺˙ - •COOH |
| 91 | [C₇H₇]⁺ | Benzyl Cation |
X-ray Crystallography for Solid-State Structural Determination
The most prominent feature of the crystal packing would almost certainly be the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a highly robust and common supramolecular synthon observed in the vast majority of crystalline carboxylic acids. rsc.org
The crystal structure would provide precise measurements of:
Bond Lengths and Angles: Confirming the geometry of the pyridine and benzene (B151609) rings and the thioether linkage.
Torsional Angles: Quantitatively defining the conformation of the flexible benzylsulfanyl side chain relative to the pyridine core.
Intermolecular Interactions: Beyond the primary carboxylic acid dimerization, the packing could be influenced by weaker C-H···O or C-H···π interactions, as well as potential π-π stacking between the aromatic rings of adjacent molecules.
Table of Expected Crystallographic Data Parameters:
| Parameter | Description | Expected Value/Observation |
| Crystal System | The geometric lattice system | Likely Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal | A common centrosymmetric group (e.g., P2₁/c) |
| Z | Molecules per unit cell | 2, 4, or 8 |
| Hydrogen Bonding | Primary intermolecular interaction | O-H···O bonds forming centrosymmetric dimers |
| C=O Bond Length | Carboxyl carbonyl bond distance | ~1.22 Å |
| C-O Bond Length | Carboxyl hydroxyl bond distance | ~1.31 Å |
| π-π Stacking | Interaction between aromatic rings | Possible, with centroid-centroid distances > 3.4 Å |
This detailed structural information is crucial for understanding the solid-state properties of the material and for rational drug design where molecular shape and intermolecular interactions are paramount.
Computational Chemistry and in Silico Modeling of 3 Benzylsulfanylpyridine 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental information about its geometry and reactivity. researchgate.netnih.gov These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to understanding the chemical behavior of 3-Benzylsulfanylpyridine-4-carboxylic acid.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzylsulfanyl group and the pyridine (B92270) ring, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid and the pyridine ring system.
Illustrative Data Table: Frontier Orbital Properties
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | A moderate gap suggests reasonable kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is a prominent positive region.
Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the nonpolar hydrocarbon portions of the molecule, such as the benzyl (B1604629) ring.
The MEP surface provides a visual guide to the molecule's intermolecular interaction sites, such as for hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a solvent environment, such as water, MD can reveal its conformational landscape, flexibility, and interactions with surrounding solvent molecules. mdpi.com
For this compound, MD simulations can provide insights into:
Conformational Flexibility: The rotational freedom around the sulfur-methylene bridge and the methylene-phenyl bond allows the molecule to adopt various conformations. MD simulations can identify the most stable, low-energy conformations. nih.gov
Solvent Interactions: The simulation can model how water molecules arrange around the polar carboxylic acid and pyridine groups, forming hydrogen bonds, and how they interact with the more hydrophobic benzyl group. mdpi.com This is crucial for understanding the molecule's solubility and behavior in an aqueous biological environment.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cmjpublishers.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein target. mdpi.commdpi.com
Given its structure, potential biological targets for this compound could include enzymes like kinases or cyclooxygenases, where pyridine and carboxylic acid moieties are known to interact. nih.govresearchgate.net Docking studies would involve:
Obtaining the 3D structure of a target protein.
Placing the this compound molecule into the protein's binding site.
Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity.
The results can identify key interactions, such as hydrogen bonds between the carboxylic acid and protein residues or π-stacking interactions involving the aromatic rings. researchgate.net
Illustrative Data Table: Molecular Docking Results
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Lys745, Asp855 |
| Matrix Metalloproteinase-2 (MMP-2) | -7.2 | His201, Glu202, Ala165 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov
While a QSAR model cannot be built for a single compound, it is a powerful tool for a series of analogous compounds. For a library of derivatives of this compound, a QSAR study would involve:
Synthesizing and testing a series of analogs with varied substituents.
Calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Developing a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net
This model can then be used to predict the activity of new, unsynthesized analogs and to understand which structural features are most important for activity. nih.gov
Illustrative Data Table: Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors |
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |
| Steric | Molecular Weight, Molar Volume, Surface Area |
| Topological | Wiener Index, Balaban Index |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. researchgate.net This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy of the transition state determines the activation energy barrier of the reaction, which in turn governs the reaction rate.
For this compound, one could model reactions such as its synthesis, degradation, or metabolic transformation. For example, modeling the esterification of the carboxylic acid group would involve:
Calculating the geometries and energies of the reactants (the acid and an alcohol), the transition state, and the final products.
Determining the activation energy, which provides a theoretical estimate of how fast the reaction will proceed under given conditions.
This analysis provides deep mechanistic insight that is often difficult to obtain through experimental means alone.
Investigation of Biological Interactions and Mechanistic Insights Pre Clinical, in Vitro Focus
Enzyme Inhibition/Modulation Studies
There is no available research detailing the effects of 3-Benzylsulfanylpyridine-4-carboxylic acid on any specific enzymes. Consequently, information regarding its potential inhibitory or modulatory activities is unknown.
Due to the lack of studies on enzyme interactions, no kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, have been reported for this compound.
Without evidence of enzyme interaction, there has been no identification or computational modeling of the binding sites or modes of interaction for this compound within any enzyme active or allosteric sites.
Receptor Binding Profiling and Ligand-Target Interactions
Comprehensive screening of scientific databases reveals no receptor binding assays or profiling studies have been published for this compound. Its affinity for any physiological receptors is therefore not characterized.
Cellular Pathway Perturbations
The impact of this compound on cellular signaling pathways has not been investigated. There are no reports on its ability to modulate or interfere with any known intracellular cascades.
Antimicrobial Activity Mechanism Elucidation
While some pyridine (B92270) carboxylic acid derivatives have been investigated for their antimicrobial properties, there is no specific data available regarding the antimicrobial activity of this compound against any bacterial or fungal strains.
As no antimicrobial activity has been reported, there have been no subsequent studies to identify or validate any potential microbial targets of this compound.
Bacteriostatic vs. Bactericidal Mechanisms
A comprehensive search of scientific literature and research databases did not yield specific studies investigating the bacteriostatic or bactericidal mechanisms of this compound. Consequently, there is no available data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, to characterize its potential antibacterial activity against specific microorganisms. The distinction between a bacteriostatic agent, which inhibits bacterial growth, and a bactericidal agent, which kills bacteria, is fundamental in antimicrobial research. However, without experimental evidence, the mode of action for this particular compound remains unclassified.
Antioxidant Activity and Radical Scavenging Mechanisms
There is currently a lack of published research specifically detailing the antioxidant and radical scavenging properties of this compound. Standard in vitro assays that measure a compound's ability to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this compound. Therefore, data on its potential mechanisms, such as hydrogen atom transfer or single electron transfer, and its efficacy (e.g., IC50 values) in scavenging various types of radicals are not available.
In Vitro Cytotoxicity Profiling on Specific Cell Lines
Detailed in vitro cytotoxicity data for this compound against specific human or animal cell lines is not available in the public domain. Studies that would provide IC50 (half-maximal inhibitory concentration) values, indicating the compound's potency in inhibiting cell growth, have not been found for any particular cancer or normal cell line. As a result, a cytotoxicity profile, which is essential for assessing the potential therapeutic index and selectivity of a compound, cannot be constructed for this compound at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 3 Benzylsulfanylpyridine 4 Carboxylic Acid Analogs
Impact of Substituent Modifications on Biological Activity
The biological activity of 3-benzylsulfanylpyridine-4-carboxylic acid analogs can be significantly influenced by the nature and position of substituents on both the pyridine (B92270) and the benzyl (B1604629) moieties.
Modifications on the Pyridine Ring: The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can drastically alter a molecule's biological profile. nih.govnih.gov For instance, the introduction of small, electron-donating groups, such as methyl or methoxy (B1213986) groups, at positions 2, 5, or 6 of the pyridine ring could enhance biological activity by increasing the electron density of the ring system. Conversely, the presence of electron-withdrawing groups, like halogens or nitro groups, may decrease activity, although this is highly dependent on the specific biological target. nih.gov The electronic properties of the pyridine ring can influence its ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with the target protein. nih.govacs.org
Modifications on the Benzyl Group: The benzyl group offers a large surface for modification. Substituents on the phenyl ring of the benzyl group can modulate the compound's lipophilicity, steric profile, and electronic properties. For example, introducing lipophilic substituents, such as chloro, bromo, or trifluoromethyl groups, on the phenyl ring can enhance the compound's ability to cross cell membranes, potentially leading to improved cellular potency. However, excessively bulky substituents may introduce steric hindrance, preventing the molecule from fitting optimally into the binding site of its target. nih.gov The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical and can significantly impact the molecule's conformation and binding affinity.
To illustrate these relationships, a hypothetical data table of this compound analogs and their corresponding inhibitory concentrations (IC50) against a target enzyme is presented below.
| Compound ID | R1 (Pyridine Ring) | R2 (Benzyl Ring) | IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 2-CH3 | H | 120 |
| 1c | 5-Cl | H | 200 |
| 1d | H | 4-Cl | 80 |
| 1e | H | 4-OCH3 | 130 |
| 1f | 2-CH3 | 4-Cl | 50 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Flexibility and its Influence on Ligand-Target Interactions
The conformational flexibility of a molecule plays a pivotal role in its interaction with a biological target. wisdomlib.org For this compound analogs, the key rotatable bonds are the C-S bond between the pyridine ring and the sulfur atom, and the S-CH2 bond of the benzyl group. biotechinformers.com The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target is crucial for high-affinity binding. rsc.org
Molecules with a high degree of flexibility, meaning many rotatable bonds, may have a higher entropic penalty upon binding, as they lose more conformational freedom. quora.com Conversely, overly rigid molecules may not be able to adapt to the precise geometry of the binding site. biotechinformers.com Therefore, an optimal level of conformational flexibility is often sought in drug design.
Computational modeling techniques, such as conformational analysis and molecular dynamics simulations, can be employed to study the preferred conformations of these analogs and to understand how different substituents influence their conformational landscape. By identifying the bioactive conformation, medicinal chemists can design new analogs that are pre-organized to adopt this conformation, potentially leading to enhanced potency and selectivity.
Correlations between Electronic Properties and Biological Outcomes
For instance, an electron-withdrawing group on the pyridine ring would be expected to decrease the pKa of the carboxylic acid, making it more acidic. If the carboxylate form is essential for binding to a positively charged residue in the target's active site, this modification could enhance biological activity.
Quantitative structure-activity relationship (QSAR) studies can be used to establish a mathematical correlation between the electronic properties of a series of analogs and their biological activity. wjpsonline.com Electronic descriptors, such as Hammett constants (σ), can be used to quantify the electron-donating or electron-withdrawing ability of substituents. A positive correlation between biological activity and the Hammett constant would suggest that electron-withdrawing groups are beneficial for activity, while a negative correlation would indicate the opposite.
Cheminformatic Approaches to SAR/SPR Analysis
Cheminformatics provides a powerful set of computational tools to analyze and rationalize the SAR and SPR of a series of compounds, accelerating the drug discovery process. azolifesciences.com
Quantitative Structure-Activity Relationship (QSAR): As mentioned previously, QSAR models can be developed to correlate the physicochemical properties of molecules with their biological activities. chemrevlett.comresearchgate.net These models can then be used to predict the activity of novel, un-synthesized compounds, helping to prioritize which analogs to synthesize and test. chemrevlett.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. uran.uaresearchgate.net For this compound analogs, docking studies can provide valuable insights into the specific interactions between the ligand and the amino acid residues in the binding site. mdpi.comnih.gov This information can explain the observed SAR and guide the design of new analogs with improved binding affinity. For example, if docking studies reveal a hydrogen bond between the carboxylic acid and a specific residue, this interaction can be targeted for optimization.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing a set of active and inactive compounds, a pharmacophore model can be generated for the this compound scaffold. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical structures.
By integrating these cheminformatic approaches with traditional medicinal chemistry strategies, a comprehensive understanding of the SAR and SPR of this compound analogs can be achieved, ultimately leading to the development of more effective therapeutic agents.
Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of 3 Benzylsulfanylpyridine 4 Carboxylic Acid in Research Matrices
Chromatographic Separation Techniques with Advanced Detection (MS, UV, Fluorescence)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of pharmaceutical compounds and research chemicals. For 3-benzylsulfanylpyridine-4-carboxylic acid, a reversed-phase HPLC (RP-HPLC) approach would likely be the most suitable starting point.
Method Development and Validation for Purity and Content in Synthetic Studies
The initial step in analyzing a newly synthesized compound like this compound is to develop a robust method to determine its purity and confirm its identity.
Chromatographic Conditions: A typical starting point for method development would involve a C18 stationary phase. The mobile phase would likely consist of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, would be employed to ensure the elution of the target compound and any potential impurities with varying polarities.
Detection:
UV Detection: Given the presence of the pyridine (B92270) and benzene (B151609) rings, this compound is expected to have a strong UV absorbance. The maximum absorbance wavelength (λmax) would be determined using a photodiode array (PDA) detector. A hypothetical UV spectrum might show a maximum absorbance around 260-280 nm.
Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer would provide definitive identification and is essential for purity assessment. Electrospray ionization (ESI) in both positive and negative ion modes would be evaluated. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Method Validation: Once optimal chromatographic and detection conditions are established, the method would be validated according to ICH guidelines. The validation parameters would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This would be demonstrated by analyzing blank samples, placebo (if applicable), and samples spiked with known impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve would be generated by analyzing a series of solutions of known concentrations.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This would be assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A hypothetical data table for a developed HPLC-UV method is presented below.
| Parameter | Optimized Condition/Value |
| Chromatographic Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm (hypothetical λmax) |
| Retention Time | ~7.5 min (hypothetical) |
Application in In Vitro Assay Mixtures
For the analysis of this compound in in vitro assays (e.g., enzyme inhibition assays, cell-based assays), the developed HPLC-MS method would be adapted. The primary challenge in such matrices is the presence of various components like buffers, salts, proteins, and other small molecules that can interfere with the analysis.
A sample preparation step, such as protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation, would be essential to remove proteins and other high-molecular-weight components. The supernatant would then be injected into the LC-MS system. The use of a mass spectrometer is crucial here for its high selectivity, allowing the detection of the target compound even in a complex matrix.
Detection and Quantification in Pre-clinical Biological Samples
Analyzing this compound in pre-clinical biological samples (e.g., plasma, urine, tissue homogenates) requires a highly sensitive and selective method, typically LC-MS/MS.
Sample Preparation: A more rigorous sample preparation technique than simple protein precipitation is often necessary to achieve the required sensitivity and remove matrix effects. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be developed. For an acidic compound like this compound, an anion-exchange SPE sorbent could be effective.
LC-MS/MS Method: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and one or more of its characteristic product ions generated by collision-induced dissociation (CID). This technique provides excellent sensitivity and selectivity.
A hypothetical MRM transition table is provided below:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 15 |
| Fragment 2 | 25 | ||
| Internal Standard | [IS+H]⁺ | IS Fragment | 20 |
Method Validation: The bioanalytical method would be validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
While the inherent properties of this compound may allow for direct analysis, derivatization could be employed to enhance sensitivity, particularly for fluorescence detection, or to improve chromatographic properties.
The carboxylic acid functional group is the primary target for derivatization. Common derivatization reagents for carboxylic acids include:
For Fluorescence Detection: Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM) react with the carboxylic acid to form highly fluorescent esters. This would significantly lower the limit of detection.
For LC-MS Sensitivity Enhancement: Derivatization can be used to introduce a permanently charged group or a group with high proton affinity to improve ionization efficiency in ESI-MS.
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex mixtures, such as metabolite profiling in biological samples, hyphenated techniques like two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry could be employed. This would provide enhanced peak capacity and resolution, allowing for the separation of the target compound from a multitude of endogenous components.
Future Research Directions and Unexplored Avenues for 3 Benzylsulfanylpyridine 4 Carboxylic Acid
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in The future of synthesizing 3-Benzylsulfanylpyridine-4-carboxylic acid and its analogs lies in the adoption of green chemistry principles. nih.gov Modern approaches such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts are gaining traction for their efficiency and reduced environmental impact. ijarsct.co.inresearchgate.net
One promising avenue is the development of one-pot, multicomponent reactions, which can significantly streamline the synthetic process, reduce waste, and improve yields. researchgate.netrsc.org For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to be a facile method for creating substituted pyridines. rsc.org Exploring similar novel catalytic systems could lead to more efficient and sustainable routes to this compound. Furthermore, the use of environmentally friendly solvents like deep eutectic solvents (DES) could be investigated as alternatives to traditional organic solvents. ijarsct.co.in A practical and green synthesis for 2-benzenesulfonyl-pyridine has been demonstrated, showcasing a tandem SNAr/oxidation process that could potentially be adapted. acs.org
| Sustainable Approach | Potential Advantage for Synthesizing this compound | Relevant Research Area |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and reduced side products. ijarsct.co.in | Green Chemistry |
| Biocatalysis | High selectivity under mild reaction conditions, reducing the need for harsh chemicals. ijarsct.co.in | Enzyme-Mediated Reactions |
| Multicomponent Reactions | Increased efficiency by combining multiple steps into a single operation, minimizing waste. researchgate.netrsc.org | Process Chemistry |
| Use of Green Solvents | Reduced environmental impact by replacing hazardous organic solvents. ijarsct.co.in | Sustainable Chemistry |
Discovery of Unanticipated Biological Targets or Activities
The pyridine scaffold is a cornerstone in a vast number of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net Given this versatility, it is highly probable that this compound may possess biological activities beyond what might be predicted from its basic structure.
Future research should involve comprehensive biological screening of the compound against a diverse range of molecular targets. High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could unveil unexpected inhibitory or modulatory activities. rsc.orgnih.gov For example, various pyridine derivatives have been identified as inhibitors of histone acetyltransferases (EP300/CBP), VEGFR-2/HER-2, and tissue nonspecific alkaline phosphatase, all of which are significant targets in cancer therapy. nih.govnih.govmdpi.com The discovery of novel benzofuro[2,3-b]pyridine (B12332454) derivatives as ferritinophagy inhibitors highlights the potential for pyridine-containing scaffolds to interact with novel biological pathways. acs.org
Exploration of Metabolites and Their Research Significance
Understanding the metabolic fate of a drug candidate is crucial for its development. The metabolism of this compound, particularly the biotransformation of its sulfur-containing moiety, is a critical area for investigation. acs.orgnih.gov The metabolic pathways of sulfur-containing amino acids are complex and can lead to a variety of metabolites with their own biological activities or toxicities. researchgate.net
In silico metabolic prediction tools have become increasingly sophisticated and can provide valuable insights into potential metabolic hotspots of a molecule. nih.govcreative-biolabs.comeurekaselect.com These computational methods can be categorized into ligand-based and structure-based approaches, both of which can help predict the sites of metabolism by enzymes such as Cytochrome P450. nih.goveurekaselect.com Following computational predictions, in vitro studies using liver microsomes or hepatocytes can identify the actual metabolites. Subsequent synthesis and biological evaluation of these metabolites are essential to fully understand the compound's in vivo effects. Modern tools like MetaPredictor, which use deep language models, offer a rule-free, end-to-end method for predicting human metabolites. oup.com
Development of Advanced Probes for Mechanistic Interrogation
Once a biological activity is identified, understanding the underlying mechanism of action is paramount. This compound, if found to be a potent and selective inhibitor of a particular biological target, could serve as a template for the design of advanced chemical probes. nih.gov These probes are invaluable tools for studying biological pathways and validating drug targets.
The development of such probes often involves modifying the parent compound to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels for target identification. The synthesis of pyridine-based precursors for the direct labeling of biomolecules is an active area of research that could be leveraged. iaea.org For instance, novel pyridine-thiazole hybrids have been developed and studied for their interaction with DNA, demonstrating how a core scaffold can be elaborated into a mechanistic probe. mdpi.com
Theoretical Predictions Guiding Experimental Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. orgchemres.org Theoretical studies can provide deep insights into the structural and electronic properties of this compound, guiding the design of more potent and selective analogs. researchgate.net
Techniques such as quantum theory of atoms-in-molecules (QTAIM) and noncovalent interaction (NCI) plot computational tools can be used to analyze the intermolecular interactions between the compound and its biological target. mdpi.com Structure-activity relationship (SAR) studies, supported by computational analysis of molecular descriptors and electrostatic potential maps, can help identify the key structural features responsible for biological activity. nih.gov For example, computational studies on pyridine carboxylic acid co-crystals have provided a comprehensive understanding of the hydrogen bonding and other interactions that stabilize these structures. orgchemres.orgrsc.org
Potential as a Chemical Tool or Scaffold for Further Design
The pyridine carboxylic acid framework is a versatile scaffold for the development of new therapeutic agents. nih.gov The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov this compound can serve as a starting point for the design of compound libraries through techniques like diversity-oriented synthesis. nih.gov
Q & A
Q. How can degradation products be identified and mitigated during long-term storage?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS/MS can identify hydrolysis or oxidation byproducts. Strategies like lyophilization or formulation with stabilizers (e.g., antioxidants) are effective for related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
